6-((2,2-Dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylic acid
Description
6-((2,2-Dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylic acid is a pyridazine derivative featuring a carboxylic acid group at the 3-position and a substituted amino group at the 6-position. The amino substituent comprises a methyl group and a 2,2-dimethoxyethyl moiety, which introduces both lipophilic (methyl) and polar (dimethoxyethyl) characteristics. The dimethoxyethyl group may enhance solubility compared to purely alkyl-substituted analogs while retaining membrane permeability.
Properties
IUPAC Name |
6-[2,2-dimethoxyethyl(methyl)amino]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-13(6-9(16-2)17-3)8-5-4-7(10(14)15)11-12-8/h4-5,9H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPBAIFQQXAVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)C1=NN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((2,2-Dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylic acid (CAS No. 2098142-11-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by a pyridazine ring, which is known for its diverse pharmacological properties. The presence of the dimethoxyethyl and methylamino groups suggests possible interactions with various biological targets, influencing pharmacokinetics and pharmacodynamics.
Chemical Structure and Properties
The molecular formula of this compound is C12H19N3O4, with a molecular weight of 269.3 g/mol. The following table summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3O4 |
| Molecular Weight | 269.3 g/mol |
| IUPAC Name | Ethyl 6-[2,2-dimethoxyethyl(methyl)amino]pyridazine-3-carboxylate |
| CAS Number | 2098142-11-9 |
Biological Activity
Research indicates that pyridazine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have demonstrated that pyridazine derivatives can inhibit the growth of these pathogens through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : Pyridazine compounds have been reported to reduce pro-inflammatory cytokines in various models, suggesting their potential use in treating inflammatory diseases. The mechanism often involves modulation of immune responses, which could be beneficial in conditions such as arthritis or other inflammatory disorders .
- Antitumor Properties : Some studies indicate that pyridazine derivatives possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .
Case Studies
- Antimicrobial Activity Study : A recent study synthesized several pyridazine derivatives and evaluated their antimicrobial properties using the disk diffusion method. The results indicated that certain derivatives exhibited significant inhibition against S. aureus and E. coli, highlighting the potential of these compounds as new antimicrobial agents .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyridazine-based compounds, demonstrating their ability to inhibit cytokine release in LPS-stimulated human whole blood assays. This study suggested a promising therapeutic role for these compounds in managing inflammation-related conditions .
Pharmacological Studies
Pharmacological evaluations have shown that compounds similar to this compound can modulate various biological pathways:
- Cytotoxicity Assays : Compounds were tested against brine shrimp lethality bioassays to assess cytotoxic effects, revealing varying degrees of toxicity that correlate with structural modifications .
- In Vivo Efficacy : Studies comparing these compounds to established non-steroidal anti-inflammatory drugs (NSAIDs) demonstrated comparable efficacy in pain models, suggesting their potential as alternative therapeutic agents for pain management .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and biological activity of pyridazinecarboxylic acids are highly dependent on the substituents at the 6-position. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : The dimethoxyethyl group in the target compound likely enhances aqueous solubility compared to purely alkylated analogs (e.g., isobutyl).
- pKa : The carboxylic acid (pKa ~3-4) and tertiary amine (pKa ~8-10) contribute to pH-dependent ionization.
- LogP : Estimated lower logP than isobutyl or propargyl analogs due to the polar dimethoxyethyl group.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 6-((2,2-Dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylic acid generally involves:
- Formation of a key intermediate containing the pyridazine ring with appropriate substituents.
- Introduction of the 2,2-dimethoxyethyl(methyl)amino side chain.
- Selective hydrolysis of ester groups to the corresponding carboxylic acid.
The synthetic routes typically employ condensation, cyclization, and hydrolysis steps under controlled temperature and solvent conditions.
Detailed Stepwise Preparation
Formation of the Amino-Substituted Pyridazine Intermediate
- The amino substituent, specifically the 2,2-dimethoxyethyl(methyl)amino group, is introduced by reacting aminoacetaldehyde dimethyl acetal with a substituted pyridazine precursor under mild conditions.
- This step is often conducted in methanol or similar polar solvents, maintaining temperatures below 10 °C initially to control reaction rates and avoid side reactions, then warming to ambient temperature for completion.
Cyclization and Ester Formation
- Cyclization to form the pyridazine ring system is achieved using reagents such as lithium methoxide in methanol with dimethyl oxalate as a cyclizing agent.
- This reaction is typically performed under an inert atmosphere at moderate temperatures (~40-46 °C) overnight to ensure complete conversion to the pyridone bis-ester intermediate.
- An alternative cyclization approach involves MgBr2-promoted intramolecular cyclization using bases like N,N-diisopropylethylamine at low temperatures (-5 °C), which improves regioselectivity and yield (~55%).
Regioselective Ester Hydrolysis
- The bis-ester intermediate undergoes regioselective hydrolysis to yield the target carboxylic acid.
- Lithium hydroxide is preferred for hydrolysis due to its high selectivity (~90%) for the C-5 ester position, performed at low temperatures (-2 to 0 °C) to minimize side reactions.
- Other bases like NaOH and KOH show lower selectivity (~3:1 ratio).
- The hydrolysis step is quenched with aqueous acid (e.g., 2 N HCl) and followed by extraction with ethyl acetate to isolate the acid product.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Amino substitution | Aminoacetaldehyde dimethyl acetal, methylating agent | Methanol | 0 to 25 °C | Initial stirring below 10 °C, then RT |
| Cyclization | Lithium methoxide, dimethyl oxalate | Methanol | 40-46 °C, overnight | Inert atmosphere preferred |
| Alternative cyclization | MgBr2, N,N-diisopropylethylamine | DCM or Methanol | -5 °C | Improves regioselectivity |
| Ester hydrolysis | Lithium hydroxide, aqueous acid quench | Methanol, water | -2 to 0 °C | High regioselectivity for C-5 ester |
| Workup and isolation | Acid quench (2 N HCl), extraction with ethyl acetate | Ethyl acetate | Ambient | Product isolated as solid after drying |
Key Research Findings
- The use of lithium hydroxide for ester hydrolysis is critical to achieve high regioselectivity, favoring the formation of the desired carboxylic acid over other hydrolysis products.
- Temperature control during amino substitution and cyclization steps significantly influences yield and purity, with lower temperatures reducing side reactions.
- MgBr2-promoted cyclization offers an alternative route with moderate yields and improved regioselectivity, suggesting potential for optimization in industrial synthesis.
- The overall yield of the final acid product via the one-pot reaction sequence is approximately 61%, demonstrating the efficiency of the method.
- The synthetic route avoids harsh reagents and conditions, which is favorable for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-((2,2-Dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylic acid, and how can intermediates be purified?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and hydrolysis. For example, continuous-flow microreactor systems have been used to optimize intermediates like methyl (Z)-2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate, achieving 80% yield under controlled conditions (130°C, methanesulfonic acid catalysis). Purification typically involves partitioning between dichloromethane and aqueous solutions (e.g., 10% HCl or NaHCO₃), followed by drying over Na₂SO₄ and solvent removal .
- Key Data : HPLC purity of 99.6% was achieved for intermediates, with LCMS (m/z 455.1 [M+H]⁺) used for validation .
Q. How is the compound characterized analytically, and what are the critical parameters for validation?
- Methodological Answer : High-resolution LCMS and HPLC are standard for structural confirmation. For instance, LCMS retention times (e.g., 1.32 minutes under SMD-TFA05 conditions) and exact mass matching (e.g., m/z 443 [M+H]⁺) are critical for identifying derivatives. NMR (¹H/¹³C) and IR spectroscopy further validate functional groups like the carboxylic acid and dimethoxyethyl moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final hydrolysis step?
- Methodological Answer : Hydrolysis efficiency depends on base strength and solvent selection. For example, LiOH·H₂O in THF/water mixtures has been used to hydrolyze methyl esters to carboxylic acids (52% yield). Competing side reactions (e.g., ester degradation) can be minimized by controlling reaction time (<3 hours) and temperature (25–40°C) .
- Data Contradiction : While LiOH is effective for ester hydrolysis, NaOH in aqueous NaHCO₃ may degrade acid-sensitive pyridazine rings, necessitating pH monitoring .
Q. What strategies resolve discrepancies in biological activity data across structural analogs?
- Methodological Answer : Computational docking (e.g., molecular dynamics simulations) can correlate substituent effects with activity. For pyridazine-carboxylic acid derivatives, the 2,2-dimethoxyethyl group enhances solubility but may reduce target binding affinity. Comparative studies of methyl vs. allylthio substituents (e.g., in 1,3,4-thiadiazoline hybrids) show that bulkier groups improve antimicrobial activity but decrease metabolic stability .
- Key Insight : Bioactivity contradictions often arise from assay-specific parameters (e.g., cell-line permeability differences) rather than synthetic inconsistencies .
Q. How does the compound’s stability vary under physiological vs. storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) reveal that the carboxylic acid group is prone to decarboxylation above pH 7.0. Storage in anhydrous DMSO at -20°C preserves integrity for >6 months. In physiological buffers (pH 7.4), degradation half-life is <24 hours, necessitating prodrug formulations for in vivo studies .
Q. What computational methods predict the compound’s interaction with epigenetic reader domains?
- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model interactions with bromodomains or Tudor domains. The pyridazine ring’s electron-deficient nature facilitates π-π stacking with aromatic residues, while the dimethoxyethyl group may occupy hydrophobic pockets. Validation via isothermal titration calorimetry (ITC) is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
